molecular formula C22H16N2O3S B2698417 Methyl 4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)benzoate CAS No. 361172-86-3

Methyl 4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)benzoate

Cat. No. B2698417
M. Wt: 388.44
InChI Key: LQHDQURXXDFZRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)benzoate is a chemical compound that has gained attention in scientific research for its potential applications in various fields.

Scientific Research Applications

Crystal Engineering and Phase Transition

  • Pressure-Induced Phase Transition : A study involving Methyl 2-(carbazol-9-yl)benzoate, which shares structural features with the compound of interest, demonstrated how applying high pressure could induce a phase transition from a structure with eight molecules in the asymmetric unit to a more compact Z' = 2 structure. This transition highlights the compound's potential in crystal engineering applications, where manipulating molecular packing and structure under varying conditions is critical (Johnstone et al., 2010).

Antitumor Activities

  • New Antitumor Agent : Research on a similar compound, R17934-NSC 238159, revealed its effectiveness against various types of leukemia and carcinomas. This suggests that compounds with related structures could have potential applications in developing new antitumor drugs (Atassi & Tagnon, 1975).

Drug Discovery Building Blocks

  • Synthesis of Hydroxy-Substituted Derivatives : A study outlined the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, which are structurally related and serve as versatile building blocks in drug discovery. These compounds can be substituted at four different positions, offering a broad exploration of chemical space for targeted ligand development (Durcik et al., 2020).

Antimicrobial Activity

  • Synthesis and Evaluation of Thiazole Derivatives : Research on the synthesis of new thiazole and thiazolidinone derivatives containing a phenyl benzoate moiety demonstrated good antibacterial activity against various bacteria. This suggests the potential of similarly structured compounds in antimicrobial applications (Abdel‐Galil et al., 2018).

Anti-Tumor Agents

  • Synthesis of Bis-Pyrazolyl-Thiazoles : A series of new compounds incorporating the thiophene moiety were synthesized and showed promising anti-tumor activities against hepatocellular carcinoma cell lines. This highlights the potential use of structurally related compounds in cancer treatment (Gomha et al., 2016).

properties

IUPAC Name

methyl 4-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-ylcarbamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3S/c1-27-21(26)14-8-6-13(7-9-14)20(25)24-22-23-19-16-4-2-3-12-5-10-15(18(12)16)11-17(19)28-22/h2-4,6-9,11H,5,10H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHDQURXXDFZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)benzoate

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